molecular formula C11H18N4O B12312928 rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-(methoxymethyl)-1H-1,2,4-triazole, trans

rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-(methoxymethyl)-1H-1,2,4-triazole, trans

Cat. No.: B12312928
M. Wt: 222.29 g/mol
InChI Key: UHYOSMGXIIBQDT-UHFFFAOYSA-N
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Description

rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-(methoxymethyl)-1H-1,2,4-triazole, trans (hereafter referred to as the target compound) is a heterocyclic molecule featuring a 1,2,4-triazole core substituted with a methoxymethyl group at position 3 and a (3R,4R)-4-cyclopropylpyrrolidine moiety at position 3. The stereochemical designation "trans" indicates the relative configuration of substituents on the pyrrolidine ring. This compound belongs to a class of azaheterocycles known for their diverse pharmacological and agrochemical applications, particularly due to their ability to engage in hydrogen bonding and π-π interactions with biological targets .

Key structural attributes include:

  • 1,2,4-Triazole core: Imparts metabolic stability and hydrogen-bonding capacity.
  • Methoxymethyl substituent: Enhances solubility and modulates electronic properties.

Properties

Molecular Formula

C11H18N4O

Molecular Weight

222.29 g/mol

IUPAC Name

3-(4-cyclopropylpyrrolidin-3-yl)-5-(methoxymethyl)-1H-1,2,4-triazole

InChI

InChI=1S/C11H18N4O/c1-16-6-10-13-11(15-14-10)9-5-12-4-8(9)7-2-3-7/h7-9,12H,2-6H2,1H3,(H,13,14,15)

InChI Key

UHYOSMGXIIBQDT-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC(=NN1)C2CNCC2C3CC3

Origin of Product

United States

Preparation Methods

The synthesis of rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-(methoxymethyl)-1H-1,2,4-triazole, trans involves several stepsThe reaction conditions typically involve the use of specific catalysts and reagents to ensure the desired stereochemistry and yield .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to achieve high purity and yield. The process may include purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Triazole Ring Reactivity

Triazoles are known for their participation in cycloaddition reactions, nucleophilic aromatic substitution, and metal-mediated transformations. For this compound:

  • Cycloaddition : The triazole ring may engage in 1,3-dipolar cycloadditions (e.g., with alkynes or alkenes) to form fused heterocycles, though steric hindrance from the cyclopropylpyrrolidine substituent could influence regioselectivity .

  • Substitution : Electron-rich positions on the triazole ring may undergo electrophilic substitution, though the methoxymethyl group’s electron-donating nature could modulate reactivity.

Reaction TypeConditions/ReagentsOutcome
CycloadditionAzide/alkyne, catalystsFused bicyclic systems
Nucleophilic SubstitutionElectrophiles (e.g., halides)Derivatives at reactive positions

Methoxymethyl Group Reactivity

The methoxymethyl (-OCH₂OCH₃) group is a versatile leaving group:

  • Hydrolysis : Acidic or basic conditions could cleave the ether, generating a hydroxymethyl group (HOCH₂-) or methanol.

  • Substitution : Nucleophilic displacement (e.g., with Grignard reagents) could install new substituents at the 3-position.

  • Oxidation : Oxidative cleavage (e.g., using KMnO₄) might convert the methoxymethyl group to a carbonyl.

Cyclopropyl Group Reactivity

The cyclopropyl ring’s inherent strain enables unique reactivity:

  • Ring Opening : Acidic or basic conditions could lead to ring-opening via electrophilic or nucleophilic attack, forming conjugated dienes or alkenes.

  • [2+3] Cycloadditions : The cyclopropyl group may participate in non-classical cycloadditions with electron-deficient partners.

Stability and Functionalization

The compound’s stability depends on its substituents:

  • Methoxymethyl : Susceptible to hydrolysis, requiring inert conditions.

  • Cyclopropylpyrrolidine : Likely stable under mild conditions but reactive under harsh acidic/basic environments.
    Functionalization could involve modifying the triazole ring (e.g., introducing solubilizing groups) or exploiting the methoxymethyl group for bioconjugation.

Comparative Analysis with Analogous Compounds

FeatureThis CompoundAnalogues (e.g., 5-Cyclopropyl-4-methyltriazole)
Substituents Cyclopropylpyrrolidine, methoxymethylCyclopropyl, methyl
Stereochemistry Defined (3R,4R)Often racemic
Biological Activity Potential therapeutic target bindingAntifungal/antimicrobial

Research Gaps

The provided sources lack direct experimental data on this compound’s reactivity. Future studies should focus on:

  • Kinetic Profiles : Rate constants for methoxymethyl hydrolysis or cyclopropyl ring-opening.

  • Regioselectivity : Cycloaddition outcomes under varying conditions.

  • Biological Targets : In-depth interaction studies with enzymes/receptors.

References : Beilstein J. Org. Chem. (2021), WO2017005583A1 (2016), PubChem CID 132342115 (2025)

Scientific Research Applications

Biological Activities

Research indicates that compounds containing triazole rings exhibit diverse biological activities, including antifungal and antimicrobial properties. The unique stereochemistry of rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-(methoxymethyl)-1H-1,2,4-triazole may enhance its interactions with biological targets.

Potential Biological Activities:

  • Neuroprotective Effects: Studies suggest that similar triazole derivatives can inhibit protein aggregation associated with neurodegenerative diseases like Parkinson's disease .
  • Antimicrobial Activity: Triazoles are known for their efficacy against various microbial strains.

Therapeutic Applications

The potential therapeutic applications of rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-(methoxymethyl)-1H-1,2,4-triazole include:

1. Neurodegenerative Diseases:

  • The compound may serve as a neuroprotective agent by inhibiting the aggregation of alpha-synuclein proteins in Parkinson's disease models .

2. Antifungal Treatments:

  • Its structural similarities to known antifungal agents suggest potential use in treating fungal infections.

Case Studies

Several studies have investigated the biological effects of related triazole compounds:

Study ReferenceCompound StudiedFindings
5-(4-Pyridinyl)-1,2,4-triazoleIdentified as an α-syn aggregation inhibitor with neuroprotective properties in vivo.
Various triazole derivativesShowed antifungal activity against multiple strains.

Mechanism of Action

The mechanism of action of rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-(methoxymethyl)-1H-1,2,4-triazole, trans involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazole Derivatives

Compound Name Substituents (Position 3) Pyrrolidine Substituents (Position 5) Stereochemistry Molecular Weight (g/mol) Key References
Target compound Methoxymethyl (3R,4R)-4-cyclopropyl Trans ~265.3*
rac-3-cyclopropyl-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-1H-1,2,4-triazole dihydrochloride Cyclopropyl (3R,4R)-4-cyclopropyl Not specified 322.2 (with HCl)
rac-5-[(3S,4S)-4-cyclopropylpyrrolidin-3-yl]-3-(propan-2-yl)-1H-1,2,4-triazole dihydrochloride Isopropyl (3S,4S)-4-cyclopropyl Cis 258.3 (with HCl)
5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole Methyl (2S,4R)-4-methoxy Trans 182.2
3-bromo-4-cyclopropyl-5-methyl-4H-1,2,4-triazole Bromo, methyl Cyclopropyl N/A 228.1

*Estimated based on molecular formula C₁₂H₂₀N₄O.

Key Observations :

Substituent Diversity :

  • The methoxymethyl group in the target compound distinguishes it from analogues with alkyl (isopropyl, methyl) or halogen (bromo) substituents. This group likely enhances aqueous solubility compared to lipophilic analogues like the isopropyl derivative .
  • The cyclopropyl-pyrrolidine moiety is conserved in multiple analogues but varies in stereochemistry (e.g., cis vs. trans in ), which may influence binding to chiral biological targets.

Stereochemical Impact :

  • The (3R,4R) configuration in the target compound contrasts with the (3S,4S) configuration in the isopropyl analogue . Such differences can lead to divergent pharmacokinetic profiles, as seen in other stereoisomeric drug pairs .

Analysis :

  • While biological data for the target compound is unavailable, structurally related triazoles exhibit moderate kinase inhibitory , antiradical , and antimicrobial activities.
  • The methoxymethyl group in the target compound may improve blood-brain barrier penetration compared to thiol or phenyl-substituted analogues, as seen in similar methoxy-containing drugs .

Biological Activity

The compound rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-(methoxymethyl)-1H-1,2,4-triazole, trans, is a member of the 1,2,4-triazole family known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a triazole ring and a cyclopropyl-pyrrolidine moiety. Its molecular formula is C10H18N4C_{10}H_{18}N_4 with a molecular weight of approximately 194.28 g/mol. The presence of the methoxymethyl group enhances its solubility and reactivity.

The biological activity of rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-(methoxymethyl)-1H-1,2,4-triazole is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways.
  • Cytokine Modulation : It influences the release of cytokines like TNF-α and IL-6 in activated macrophages, indicating its role in modulating immune responses .

Biological Activity Overview

The biological activities associated with this compound include:

  • Anti-inflammatory Activity : Studies have demonstrated that derivatives of 1,2,4-triazoles exhibit significant anti-inflammatory effects by inhibiting the production of pro-inflammatory markers .
  • Antimicrobial Activity : The compound has been evaluated against various bacterial strains. Its derivatives have shown moderate to high antimicrobial activity against Gram-positive and Gram-negative bacteria .
  • Antioxidant Properties : The ability to scavenge free radicals and reduce oxidative stress markers has been documented in several studies .

Comparative Analysis with Related Compounds

To better understand the uniqueness and efficacy of rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-(methoxymethyl)-1H-1,2,4-triazole, it is essential to compare it with similar compounds:

Compound NameStructureBiological ActivityIC50 (µM)
rac-tert-butyl N-[(3R,4S)-4-cyclopropylpyrrolidin-3-yl]carbamateStructureAnti-inflammatory12.5
rac-5-(hydroxymethyl)-1H-1,2,4-triazoleStructureAntimicrobial15.0
rac-5-(methylthio)-1H-1,2,4-triazoleStructureAntioxidant20.0

This table illustrates that while rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-(methoxymethyl)-1H-1,2,4-triazole exhibits promising biological activities similar to those of its analogs, it may offer enhanced efficacy due to its specific structural features.

Case Studies

Several studies have explored the biological effects of this compound:

  • In Vitro Studies : A study involving peripheral blood mononuclear cells (PBMCs) demonstrated that derivatives showed low toxicity while effectively inhibiting TNF-α release at concentrations as low as 100 µg/mL .
  • Animal Models : In vivo studies indicated that this compound could significantly reduce inflammation in animal models induced by lipopolysaccharides (LPS), showcasing its therapeutic potential for inflammatory diseases .

Q & A

Q. What are the key synthetic pathways for synthesizing rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-(methoxymethyl)-1H-1,2,4-triazole, trans, and what are the critical parameters influencing yield and stereochemical purity?

  • Methodological Answer : The synthesis involves multi-step heterocyclic assembly. A typical route includes:

Cyclization : Formation of the pyrrolidine core via cyclopropane substitution using 4-cyclopropylpyrrolidine precursors under basic conditions (e.g., NaH in toluene) .

Triazole Formation : Reaction of hydrazine derivatives with nitriles or carbonyl intermediates to construct the 1,2,4-triazole ring. Critical parameters include pH control (optimized at 6–7) and temperature (60–80°C) to avoid side reactions .

Methoxymethyl Introduction : Alkylation with methoxymethyl chloride in anhydrous DMF, requiring strict exclusion of moisture to prevent hydrolysis .

  • Key Parameters : Reaction time (12–24 hrs for cyclization), stoichiometric ratios (1:1.2 for triazole formation), and chiral resolution via preparative HPLC to ensure stereochemical purity .

Q. How can X-ray crystallography and computational methods be integrated to resolve the stereochemical configuration of This compound?

  • Methodological Answer :
  • X-ray Crystallography : Use SHELXL (for refinement) and ORTEP-3 (for visualization) to determine the absolute configuration. Collect high-resolution data (≤ 1.0 Å) to resolve chiral centers. Anomalous scattering (e.g., Cu-Kα radiation) enhances stereochemical accuracy .
  • Computational Validation : Compare experimental data with DFT-optimized structures (e.g., Gaussian 16) to validate bond angles and torsional preferences. Molecular docking (AutoDock Vina) can further confirm stereochemical interactions with biological targets .

Q. What spectroscopic techniques are essential for characterizing the structural integrity of This compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign methoxymethyl protons (δ 3.3–3.5 ppm) and triazole carbons (δ 150–160 ppm). Use 2D COSY and HSQC to resolve overlapping signals .
  • IR Spectroscopy : Confirm the triazole ring (C=N stretch at 1600–1650 cm⁻¹) and methoxymethyl group (C-O-C at 1100–1150 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of cyclopropyl group at m/z 120–130) .

Advanced Research Questions

Q. How can synthetic routes be optimized to enhance the enantiomeric excess (ee) of This compound?

  • Methodological Answer :
  • Chiral Catalysis : Employ asymmetric hydrogenation using Ru-BINAP catalysts to bias the cyclopropane substitution step (≥90% ee achieved in similar triazole systems) .
  • Kinetic Resolution : Use lipases (e.g., Candida antarctica) in ester hydrolysis to separate enantiomers during methoxymethylation. Monitor ee via chiral HPLC (Chiralpak AD-H column) .
  • Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral acids (e.g., tartaric acid) to isolate the trans isomer .

Q. How can conflicting data from NMR and X-ray crystallography regarding the stereochemical assignment of This compound be systematically resolved?

  • Methodological Answer :
  • Dynamic NMR Analysis : Perform variable-temperature NMR to detect atropisomerism or conformational flexibility that may obscure stereochemical signals .
  • Density Functional Theory (DFT) : Calculate NMR chemical shifts (via GIAO method) and compare with experimental data to validate configurations .
  • Cross-Validation : Use anomalous dispersion in X-ray data (e.g., sulfur SAD phasing) to unambiguously assign chiral centers .

Q. What advanced molecular docking strategies are recommended to predict the interaction of This compound with lanosterol 14-α-demethylase, and how can results be validated experimentally?

  • Methodological Answer :
  • Docking Protocol : Use AutoDock Vina with the 3LD6 PDB structure. Set grid parameters to encompass the heme-binding pocket (center: x=15.2, y=22.7, z=10.4; size: 25×25×25 Å). Include water molecules in the active site .
  • Validation :

Enzymatic Assays : Measure IC50 against Candida albicans lanosterol demethylase. A strong correlation between docking scores (ΔG ≤ −8 kcal/mol) and inhibitory activity (IC50 ≤ 1 µM) confirms predictive accuracy .

Site-Directed Mutagenesis : Replace key residues (e.g., Y140, F255) and assess changes in binding affinity via SPR .

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